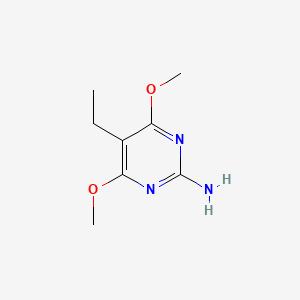
5-Ethyl-4,6-dimethoxypyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-4,6-dimethoxypyrimidin-2-amine is an organic compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol It is a derivative of pyrimidine, characterized by the presence of ethyl and methoxy groups at the 5th and 4th, 6th positions, respectively, and an amino group at the 2nd position
Métodos De Preparación
The synthesis of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-4,6-dihydroxypyrimidine (ADH) from guanidine nitrate and diethyl malonate.
Methylation: ADH is then methylated using dimethyl carbonate (DMC) in the presence of potassium carbonate and a phase transfer catalyst (PTC) such as tetrabutyl ammonium bromide (TBAB).
Cyclization: The intermediate product undergoes cyclization to form this compound.
Industrial production methods focus on optimizing reaction conditions to improve yield and reduce environmental impact. For example, using DMC as a methylating agent is preferred over traditional toxic reagents like haloalkane and dimethyl sulfate due to its non-toxic and environmentally friendly nature .
Análisis De Reacciones Químicas
5-Ethyl-4,6-dimethoxypyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: Under appropriate conditions, the methoxy groups can be oxidized to form corresponding carbonyl compounds.
Substitution: The amino group at the 2nd position can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Ethyl-4,6-dimethoxypyrimidin-2-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound may interfere with nucleic acid synthesis by mimicking natural nucleotides, leading to the disruption of cellular processes .
Comparación Con Compuestos Similares
5-Ethyl-4,6-dimethoxypyrimidin-2-amine can be compared with other similar compounds such as:
2-Amino-4,6-dimethoxypyrimidine: This compound lacks the ethyl group at the 5th position, making it less hydrophobic and potentially altering its biological activity.
5-Chloro-4,6-dimethoxypyrimidin-2-amine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H13N3O2 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
5-ethyl-4,6-dimethoxypyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3O2/c1-4-5-6(12-2)10-8(9)11-7(5)13-3/h4H2,1-3H3,(H2,9,10,11) |
Clave InChI |
WJUMOAPVZYHKEX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(N=C1OC)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13094144.png)

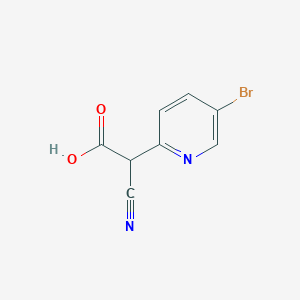
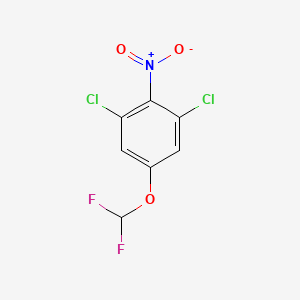
![1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone](/img/structure/B13094186.png)
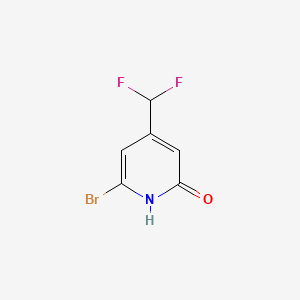


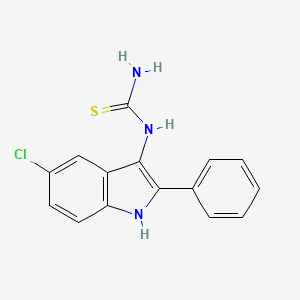
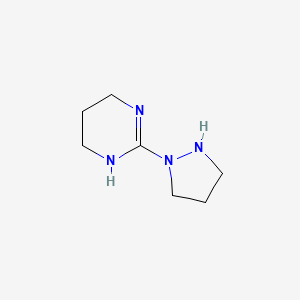
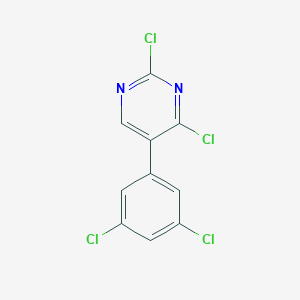
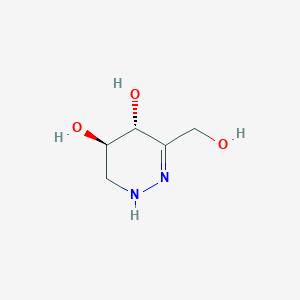
![[(2R)-2-benzoyloxy-2-[(2R,3S,4R,5R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate](/img/structure/B13094212.png)
![6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13094215.png)
